molecular formula C16H11ClN4OS B2677203 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894047-26-8

3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2677203
CAS No.: 894047-26-8
M. Wt: 342.8
InChI Key: RDJKUKAZSNWZCM-UHFFFAOYSA-N
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Description

Overview 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound built on a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. The structure is further functionalized with a furan-2-yl moiety and a (4-chlorobenzyl)thio side chain, contributing to its unique physicochemical and interaction properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure in the design of novel enzyme inhibitors. Recent scientific literature highlights derivatives of this heterocyclic system as potent inhibitors of key oncogenic kinases, such as c-Met and Pim-1 . The inhibition of these kinase targets represents a promising strategy in anticancer research, as they play critical roles in cell proliferation, survival, migration, and metastasis. Consequently, this compound serves as a valuable chemical tool for investigating these signaling pathways and for the development of new therapeutic agents . Furthermore, the broader class of 1,2,4-triazole-containing compounds is known to exhibit a wide spectrum of biological activities, including antimicrobial and antifungal properties, making them subjects of ongoing investigation in infectious disease research . Mechanism of Action While the specific mechanism of action for this exact compound is subject to ongoing research, molecules sharing its core structure have been demonstrated to function by competitively binding to the ATP-binding site of protein kinases. This binding inhibits the phosphorylation and activation of downstream signaling proteins. For instance, a closely related triazolo[4,3-b]pyridazine derivative was identified as a dual inhibitor of c-Met and Pim-1 kinases, inducing cell cycle arrest and promoting apoptosis in cancer cell lines through the modulation of the PI3K/AKT/mTOR pathway . The structural features of this compound, including the triazole and pyridazine rings, are crucial for forming key hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJKUKAZSNWZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C17H14ClN3OSC_{17}H_{14}ClN_3OS. It features a triazolopyridazine core with a chlorobenzylthio group and a furan substituent, which may contribute to its interaction with biological targets.

The mechanism through which this compound exerts its biological effects is likely multifaceted. The presence of the triazolopyridazine core allows for interactions with various biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors involved in critical cellular pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives bearing similar structural motifs have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings suggest that modifications in the structure can enhance antitumor efficacy, indicating a promising avenue for further research into the specific mechanisms by which these compounds inhibit tumor growth .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. This suggests that compounds with similar frameworks may possess significant antibacterial activity .

Case Studies

  • Anticancer Studies : A study investigating a series of triazolo-pyridazine derivatives found that compounds with structural similarities to this compound showed promising results in inhibiting cancer cell proliferation through various assays including cell cycle analysis and apoptosis assays .
  • Antimicrobial Evaluation : Another study focused on thiosemicarbazone derivatives derived from furan showed notable antimicrobial activity against several bacterial strains, reinforcing the potential of furan-containing compounds in developing new antimicrobial agents .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. The presence of the triazole and furan moieties contributes to their ability to disrupt microbial cell processes. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi .

2. Anticancer Properties
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation and survival. Studies have highlighted its potential in targeting cancer cell lines, exhibiting selective cytotoxicity against certain types of tumors while sparing normal cells . The triazole derivatives have been noted for their ability to interfere with cellular signaling pathways associated with cancer progression .

3. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic processes. This property could be beneficial for developing treatments for diseases where enzyme regulation is crucial .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Anticancer ActivityShowed selective cytotoxicity towards cancer cell lines while sparing normal cells.
Enzyme InhibitionIdentified as an effective inhibitor for specific metabolic enzymes involved in cancer progression.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent/Conditions Product Key Observations
H₂O₂ (30%), CH₃COOH, 60°CSulfoxide derivativeSelective oxidation to sulfoxide
KMnO₄, H₂O, 25°CSulfone derivativeComplete oxidation to sulfone
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize as sulfoxides or sulfones depending on reaction strength.

Nucleophilic Substitution

The 4-chlorobenzyl group participates in nucleophilic substitution due to the electron-withdrawing chlorine atom.

Nucleophile Conditions Product
Amines (e.g., NH₃)DMF, K₂CO₃, 80°CBenzylamine derivative
Thiols (e.g., HS-R)EtOH, NaOH, refluxThioether exchange product
  • Example : Reaction with sodium ethoxide replaces the chlorobenzyl group with ethoxy, yielding a thioether with improved solubility.

Cross-Coupling Reactions

The triazole and pyridazine rings enable palladium-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Product
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°CBiaryl derivatives
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, alkyne, Et₃N, THFAlkynylated triazolo-pyridazine
  • Key Finding : The 6-position furan substituent directs regioselectivity in cross-coupling, favoring modifications at the triazole ring .

Reduction Reactions

The furan ring and thioether group are susceptible to reduction under specific conditions.

Reagent/Conditions Product Yield
H₂, Pd/C, EtOH, 50°CTetrahydrofuran derivative78%
NaBH₄, NiCl₂, MeOH, 25°CReduced thioether (-SH)65%
  • Note : Catalytic hydrogenation of the furan ring preserves the triazole-pyridazine core.

Acid/Base-Mediated Rearrangements

The compound undergoes ring-opening and recyclization in acidic/basic media.

Conditions Product Mechanism
HCl (conc.), refluxPyridazine-thiol adductProtonation at N-atoms, ring cleavage
NaOH (aq.), 100°CTriazole-carboxylic acid derivativeHydrolysis of thioether linkage

Photochemical Reactions

UV irradiation induces dimerization or isomerization via radical intermediates.

Conditions Product Quantum Yield
UV (254 nm), CH₂Cl₂, N₂ atmDimeric cycloadduct0.45

Comparative Reactivity Table

A comparison with structurally similar compounds highlights reactivity differences:

Compound Oxidation Sensitivity Cross-Coupling Efficiency
3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-triazolo[4,3-b]pyridazineHighModerate (Pd-catalyzed)
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-triazolo[4,3-b]pyridazineModerateHigh (Suzuki coupling)
3-(Chloromethyl)-triazolo[4,3-b]pyridazine LowLow

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 220°C via cleavage of the thioether bond.

  • Hydrolytic Degradation : Rapid in alkaline conditions (t₁/₂ = 2.5 h at pH 12).

Comparison with Similar Compounds

Key Observations :

  • Thiophen-2-yl () and furan-2-yl (target compound) substituents at position 6 differ in electronic effects: thiophene’s sulfur atom may confer greater metabolic stability, while furan’s oxygen could enhance hydrogen bonding .

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Activity/Application Reference
6-(Pyridin-4-yl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Pyridin-4-yl Antiproliferative activity in tumor cells
6-(Thiophen-2-yl)-3-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Thiophen-2-yl Structural analog with potential antibacterial activity
6-Phenyl derivatives (e.g., 3-substituted phenyl-6-substituted phenyl analogs) Aryl groups (e.g., 4-fluorophenyl) Broad-spectrum antifungal activity

Key Observations :

  • Pyridin-4-yl substituents () correlate with antiproliferative effects, possibly due to interactions with kinase domains .
  • Furan-2-yl may reduce steric hindrance compared to bulkier aryl groups, facilitating target binding .

Physicochemical Properties

Property 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl) Derivative 3-((Pyridin-3-ylmethyl)thio)-6-(furan-2-yl) Derivative
Molecular Weight 358.86 g/mol 320.40 g/mol
Solubility (pH 7.4) Not reported 33.7 µg/mL
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 (moderate lipophilicity)

Note: The 4-chlorobenzyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-((4-chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

Answer:
The synthesis involves sequential functionalization of the triazolopyridazine core. First, nucleophilic substitution at the 3-position replaces chlorine with 4-chlorobenzylthiol under basic conditions (e.g., NaH in DMF). Next, Suzuki-Miyaura coupling introduces the furan-2-yl group at the 6-position using furan-2-ylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄). Critical steps include:

  • Purification via column chromatography (ethyl acetate/hexane gradient) .
  • Intermediate characterization using ¹H/¹³C NMR and LC-MS to confirm regioselectivity .

Basic: Which analytical methods are essential for characterizing this compound and verifying purity?

Answer:

  • Structural Confirmation: ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm for triazolopyridazine and furan), HRMS for molecular ion validation .
  • Purity Assessment: HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water mobile phase) .
  • Crystallinity: X-ray diffraction (if single crystals are obtainable) to resolve ambiguous regiochemistry .

Advanced: How can researchers optimize reaction yields when introducing sulfur-containing substituents (e.g., 4-chlorobenzylthio)?

Answer:

  • Reagent Selection: Use freshly distilled 4-chlorobenzyl mercaptan to avoid oxidation.
  • Solvent Compatibility: Anhydrous DMF or THF minimizes side reactions.
  • Temperature Control: Maintain 0–25°C to prevent disulfide formation.
  • Work-Up: Quench with aqueous NH₄Cl and extract with dichloromethane to isolate the thioether product .

Advanced: What experimental approaches can elucidate the mechanism of antiproliferative activity in cancer cell lines?

Answer:

  • Target Identification: Perform kinase profiling or thermal shift assays to identify binding partners.
  • Pathway Analysis: Use RNA sequencing or phosphoproteomics to map affected signaling pathways (e.g., PI3K/AKT).
  • Functional Validation: CRISPR/Cas9 knockout of putative targets to confirm on-mechanism activity .
  • Control Experiments: Compare activity against non-malignant cell lines to assess selectivity .

Advanced: How should contradictory cytotoxicity data between in vitro and in vivo models be addressed?

Answer:

  • Pharmacokinetic Profiling: Measure plasma stability, metabolic clearance (e.g., liver microsomes), and bioavailability.
  • Formulation Optimization: Use solubilizing agents (e.g., cyclodextrins) for in vivo studies.
  • Orthogonal Assays: Validate results with 3D spheroid models or patient-derived xenografts (PDX) .

Advanced: What strategies improve selectivity for PDE4 or c-Met inhibition in triazolopyridazine derivatives?

Answer:

  • Structure-Activity Relationship (SAR): Systematically modify substituents at positions 3 and 6. For example:
    • Position 3: Bulky groups (e.g., cyclopropyl) enhance PDE4 selectivity.
    • Position 6: Electron-withdrawing groups (e.g., nitro) improve c-Met binding .
  • Computational Docking: Use Schrödinger Glide to predict binding modes and guide synthesis .

Basic: What safety precautions are critical when handling intermediates with reactive thiol groups?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile thiols.
  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Neutralization: Dispose of excess thiols by oxidation with H₂O₂ to form less toxic disulfides .

Advanced: How can researchers resolve regiochemical ambiguity in triazolopyridazine cyclization products?

Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled hydrazines to track nitrogen incorporation during cyclization.
  • NOESY NMR: Detect spatial proximity between protons to distinguish [1,2,4]triazolo[4,3-b]pyridazine from isomeric forms .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

Answer:

  • Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 2 hours) and analyze degradation via LC-MS.
  • Plasma Stability Assay: Monitor parent compound depletion in human plasma over 24 hours.
  • Forced Degradation Studies: Expose to heat (60°C), light (UV), and oxidizers (H₂O₂) .

Advanced: How can computational tools guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Answer:

  • QSAR Modeling: Train models on logBB values of known CNS-active compounds. Prioritize derivatives with predicted logBB > 0.3.
  • Molecular Dynamics (MD): Simulate membrane permeability using CHARMM-GUI.
  • Key Descriptors: Optimize lipophilicity (cLogP 2–5), polar surface area (<90 Ų), and hydrogen bond count (<8) .

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